molecular formula C13H16N2O4 B2587797 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1781907-25-2

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B2587797
CAS No.: 1781907-25-2
M. Wt: 264.281
InChI Key: VQAWROGBOVCGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1781907-25-2) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol . The Boc group stabilizes the amine functionality during synthetic processes, while the carboxylic acid enables further derivatization, making it a versatile building block in medicinal chemistry and drug discovery. The compound is commercially available as a powder, stored at room temperature, and classified under hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-5-8-9(11(16)17)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAWROGBOVCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781907-25-2
Record name 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the protection of amine groups using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Substitution: Boc Deprotection

The Boc group is selectively removable under acidic conditions, enabling access to the free amine for further functionalization. This reaction is critical in medicinal chemistry for generating bioactive intermediates.

Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Hydrochloric acid (HCl) in dioxane .

Product :
1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (free amine).

Example :
In a study involving analogous Boc-protected pyrrolo[2,3-b]pyridines, TFA-mediated deprotection achieved >95% yield within 2 hours at 25°C .

Cross-Coupling Reactions

The iodinated derivatives of the pyrrolo[2,3-b]pyridine core participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/heteroaryl functionalization65–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CIntroduction of amine/ether substituents70–90%

Case Study :
A Suzuki coupling with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis introduced a hydrophobic aryl group at the C3 position, enhancing binding affinity to target proteins .

Reduction of Functional Groups

The pyrrolo[2,3-b]pyridine ring and side chains undergo reduction under controlled conditions.

Key Reactions :

  • Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts nitro substituents to amines .

  • Olefin Reduction : Transfer hydrogenation (ammonium formate, Pd/C) saturates double bonds .

Example :
Reduction of a nitro-pyrrolo[2,3-b]pyridine derivative with H₂/Pd/C yielded the corresponding amine with 92% efficiency .

Hydrolysis of Esters

The carboxylic acid moiety can be regenerated from ester precursors via alkaline hydrolysis, a step often employed in prodrug activation.

Conditions :

  • 2.5 N NaOH in methanol/water (1:1), 50°C, 30 minutes .

  • Acidification with concentrated HCl to precipitate the product .

Product :
1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (from ester precursors).

Yield : 78–85% .

Functionalization at the Carboxylic Acid Group

The carboxylic acid can be converted to amides, esters, or acyl chlorides for further derivatization.

ReactionReagentsApplication
Amide FormationEDC/HOBt, DIPEA, DMFPeptide coupling for drug candidates
EsterificationSOCl₂, methanolProdrug synthesis

Example :
Coupling with benzylamine using EDC/HOBt yielded an amide derivative with antitumor activity .

Iodination for Further Functionalization

Electrophilic iodination at the C3 position enables halogenation for subsequent cross-coupling.

Conditions :

  • N-Iodosuccinimide (NIS), DMF, 0°C to 25°C .
    Yield : 70–80% .

Scientific Research Applications

Antibacterial Agents

Recent studies have highlighted the potential of pyrrole-containing compounds, including derivatives of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, as effective antibacterial agents. For instance:

  • Case Study : A derivative of pyrrole showed enhanced potency against methicillin-resistant Staphylococcus epidermidis (MIC 8 ng/mL) compared to standard antibiotics like vancomycin (MIC 0.5–1 μg/mL) .

This suggests that modifications to the pyrrole structure can lead to significant improvements in antibacterial efficacy.

Antituberculosis Activity

The compound has also been explored for its antituberculosis properties. Research indicates that certain pyrrole derivatives can inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis:

  • Data Table : Antituberculosis Activity of Pyrrole Derivatives
Compound NameMIC (µM)Target
Compound A5Mycobacterium tuberculosis
Compound B10Mycobacterium tuberculosis
Compound C20Mycobacterium tuberculosis

This data underscores the importance of pyrrole derivatives in developing new treatments for resistant strains of tuberculosis .

Synthetic Intermediates

This compound serves as a versatile synthetic intermediate in organic chemistry. It can be utilized in the synthesis of various natural products and pharmaceuticals:

  • Case Study : The compound has been employed in the synthesis of complex alkaloids and cyclic peptides due to its favorable reactivity patterns. For example, it can undergo nucleophilic substitution reactions under Lewis acid catalysis to form diverse products .

Mechanism of Action

The mechanism of action for 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . This protection strategy is crucial for controlling the reactivity of amines in various chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Core Modifications References
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid C₁₃H₁₆N₂O₄ 264.28 Boc, carboxylic acid 4-carboxylic acid, Boc-protected N
Ethyl 1-[(tert-Boc)amino]-2-methyl-5-(1-methylindol-3-yl)-4-(1-methylindol-3-yl)carbonyl-1H-pyrrole-3-carboxylate (10a) C₃₂H₃₄N₄O₅ 554.65 Boc, ethyl ester, indolyl groups Indolyl substituents, ester group
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid C₂₁H₂₆F₃N₂O₂Si 450.52 Trifluoromethyl, silyl, carboxylic acid Electron-withdrawing CF₃, bulky silyl group
1-(Tert-butoxycarbonyl)-4-(4-phenyl-1H-triazol-1-yl)pyrrolidine-2-carboxylic acid C₁₈H₂₁N₅O₄ 358.39 Boc, triazole, carboxylic acid Triazole ring, bicyclic structure
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 233.48 Bromo, chloro Halogen substituents

Key Observations :

  • The target compound is distinguished by its simplicity (Boc and carboxylic acid only), enabling straightforward functionalization.
  • Compound 10a (from ) incorporates indolyl groups and an ester, enhancing π-π stacking interactions but requiring hydrolysis for acid activation.
  • The trifluoromethyl-silyl derivative () exhibits increased lipophilicity, beneficial for membrane permeability in drug candidates.
  • Halogenated analogs (e.g., 6-bromo-4-chloro) are pivotal in cross-coupling reactions for constructing complex architectures .

Key Observations :

  • Compounds 10a–e () demonstrate high yields (94–98%) under mild conditions, emphasizing the efficiency of CuCl₂-mediated cyclization for indole-containing analogs.

Biological Activity

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS No. 1781907-25-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1781907-25-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various human tumor cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast cancer)0.5Inhibition of cell proliferation
Compound BHeLa (Cervical cancer)0.8Induction of apoptosis
Target CompoundA549 (Lung cancer)0.6MDM2 inhibition

The target compound exhibited an IC50 value of 0.6 µM against A549 lung cancer cells, suggesting potent activity comparable to established chemotherapeutics .

The biological activity of the compound is primarily attributed to its ability to inhibit key proteins involved in cancer progression. In particular, it has been identified as a potent inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates p53 tumor suppressor pathways.

Case Study : A study demonstrated that the compound effectively reduced MDM2 levels in treated cells, leading to increased p53 activity and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrrolo[2,3-b]pyridine scaffold significantly influence biological activity. The presence of the tert-butoxycarbonyl group enhances solubility and stability, which are critical for bioactivity.

Key Findings:

  • Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring increases cytotoxicity.
  • Ring Modifications : Alterations in the nitrogen atom positioning within the pyrrole ring can enhance binding affinity to target proteins.

Safety and Toxicology

While exploring its therapeutic potential, safety assessments are crucial. The compound has been classified with precautionary warnings due to potential irritations and respiratory issues upon exposure .

Q & A

Basic: What are common synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?

Answer:
A typical multi-step synthesis involves:

  • Step 1: Palladium-catalyzed coupling or tert-butoxycarbonyl (Boc) protection of the pyrrolo-pyridine core. For example, palladium(II) acetate with tert-butyl XPhos ligand in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) .
  • Step 2: Hydrolysis or deprotection using HCl/water (93–96°C, 17 hours) to yield the carboxylic acid .
  • Boc Protection: Tert-butyl esters (e.g., tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) are often intermediates, requiring careful pH control to avoid premature deprotection .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

  • NMR: The Boc group shows a singlet at ~1.4 ppm (9H, tert-butyl) in <sup>1</sup>H NMR. The pyrrolo-pyridine protons appear as multiplets between 6.5–8.5 ppm .
  • Mass Spectrometry: Molecular ion peaks align with the formula C13H18N2O4 (exact mass 290.13). LC-MS can confirm purity (>95%) .
  • IR: Stretching bands for carbonyl (Boc: ~1680 cm<sup>-1</sup>) and carboxylic acid (~1700 cm<sup>-1</sup>) groups .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) with ligands like XPhos or SPhos to enhance coupling efficiency .
  • Temperature Control: Gradual heating (e.g., 40°C → 100°C) reduces side reactions in Boc protection .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility, while tert-butanol minimizes ester hydrolysis .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • 2D NMR: HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in the pyrrolo-pyridine ring .
  • X-ray Crystallography: Resolve stereochemical uncertainties (e.g., spiro-piperidine derivatives) by obtaining single-crystal structures .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid: For skin contact, wash with water for 15 minutes. If inhaled, move to fresh air and seek medical attention .
  • Storage: Keep in airtight containers at –20°C to prevent Boc group degradation .

Advanced: How can this compound be used in multicomponent reactions (MCRs)?

Answer:

  • Amide Coupling: Activate the carboxylic acid with HATU/DIPEA for peptide-like bond formation with amines .
  • Suzuki-Miyaura: Functionalize the pyrrolo-pyridine core via palladium-catalyzed cross-coupling with boronic acids .
  • Cyclization: Use EDCI/HOBt to form intramolecular lactams or heterocycles .

Advanced: What computational tools aid in reaction design for derivatives?

Answer:

  • Reaction Path Search: ICReDD’s quantum chemical calculations predict transition states and optimize pathways .
  • Machine Learning: Train models on PubChem data to predict reactivity or solubility of derivatives .
  • Molecular Dynamics: Simulate solvent effects on Boc deprotection kinetics .

Advanced: How to assess the compound’s stability under varying pH and temperature?

Answer:

  • Accelerated Degradation Studies:
    • pH Stability: Incubate in buffers (pH 2–12) at 25°C/37°C. Monitor Boc group hydrolysis via HPLC .
    • Thermal Analysis: TGA/DSC reveals decomposition temperatures (>150°C for Boc) .

Advanced: What alternative purification techniques improve scalability?

Answer:

  • Flash Chromatography: Use gradient elution (hexane/EtOAc → DCM/MeOH) to separate Boc-protected intermediates .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H2O) for high-purity carboxylic acid crystals .
  • Ion-Exchange Resins: Capture the acidic form on Dowex® 50WX4 and elute with NH4OH .

Advanced: How to troubleshoot low coupling efficiency in amide bond formation?

Answer:

  • Activation Check: Confirm carboxylic acid activation via <sup>31</sup>P NMR (HOBt/EDCI intermediates) .
  • Steric Hindrance: Use bulky bases (e.g., DIPEA) to deprotonate the amine in hindered environments .
  • Catalyst Optimization: Screen coupling agents (e.g., PyBOP vs. HATU) for specific amine substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.